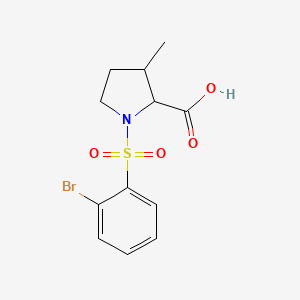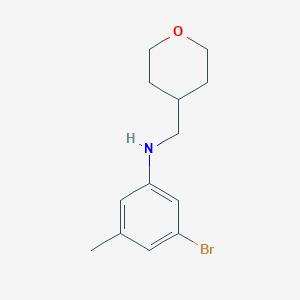
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, also known as Boc-3-amino-4-bromo-benzenesulfonyl-L-proline, is a chemical compound that has gained significant attention from scientists due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline is not well understood. However, it is believed to act as a protease inhibitor, which means that it inhibits the activity of enzymes that break down proteins. This inhibition can lead to the accumulation of proteins in cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and papain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive reagents and equipment. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. One limitation of using 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, there is potential for the development of new peptidomimetics based on the structure of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline. These peptidomimetics could have improved pharmacological properties and could be used as potential drug candidates.
Métodos De Síntesis
The synthesis of 1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline involves the reaction between 1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid and Boc-L-proline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid4-bromo-benzenesulfonyl-L-proline has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. It is commonly used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have shown promise as potential drug candidates for the treatment of various diseases such as cancer, diabetes, and viral infections.
Propiedades
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-8-6-7-14(11(8)12(15)16)19(17,18)10-5-3-2-4-9(10)13/h2-5,8,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJUJHUHUYYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)

![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)

![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)